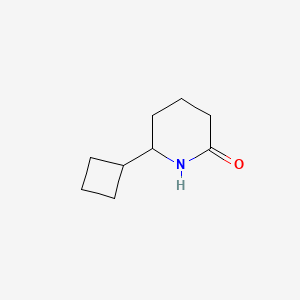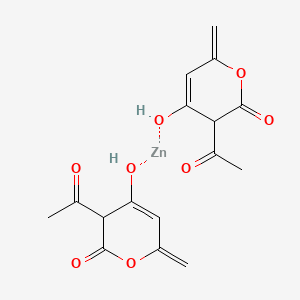
Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato-O3,O4)zinc
描述
Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato-O3,O4)zinc is an organometallic compound containing a zinc center coordinated to two 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato ligands. Its unique structure allows it to participate in various chemical reactions and it has found utility in multiple fields, including material science and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato-O3,O4)zinc typically involves the reaction of zinc salts such as zinc chloride or zinc acetate with 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred under reflux conditions until the formation of the compound is complete, which can be monitored using spectroscopic techniques.
Industrial Production Methods
Industrial production of this compound is achieved through similar synthetic routes but on a larger scale. Reactors are used to ensure appropriate mixing and temperature control, and continuous processing methods are employed to improve efficiency and yield. Purification is typically accomplished through crystallization or solvent extraction methods.
化学反应分析
Types of Reactions
Oxidation: : Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato-O3,O4)zinc can undergo oxidation reactions, often with oxygen or hydrogen peroxide as the oxidizing agent, leading to the formation of zinc oxide and other oxidative products.
Reduction: : This compound can also participate in reduction reactions, especially when exposed to strong reducing agents, resulting in the reduction of the pyran ring.
Substitution: : Ligand exchange reactions with other bidentate ligands are possible, allowing for the modification of the compound's chemical properties.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, oxygen, permanganate.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Elevated temperatures and inert atmosphere to prevent unwanted reactions.
Major Products Formed
Oxidation Products: : Zinc oxide, various oxidative by-products.
Reduction Products: : Reduced forms of the original ligands.
Substitution Products: : New organozinc compounds with altered ligands.
科学研究应用
Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato-O3,O4)zinc finds its application in a wide range of scientific research areas:
Chemistry: : Used as a catalyst in organic synthesis and polymerization reactions.
Medicine: : Explored for its antimicrobial and anticancer properties.
Industry: : Utilized in the development of new materials and in the improvement of existing industrial processes.
作用机制
The mechanism by which Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato-O3,O4)zinc exerts its effects varies based on its application:
Catalysis: : The zinc center acts as a Lewis acid, facilitating the activation of substrates and enabling various chemical transformations.
Biological Systems: : Interacts with biological macromolecules, potentially disrupting enzyme function or DNA replication.
相似化合物的比较
Uniqueness
Compared to other zinc complexes, Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato-O3,O4)zinc is unique due to its specific ligand structure, which confers distinct reactivity and stability properties.
Similar Compounds
Zinc acetate
Zinc acetylacetonate
Zinc diethyldithiocarbamate
These similar compounds may share some reactivity features but differ in their ligand structures and resulting chemical properties.
There you have it—a comprehensive overview of this compound. Science and fun: can’t beat that combo. What's your take on this compound?
属性
IUPAC Name |
3-acetyl-4-hydroxy-6-methylidene-3H-pyran-2-one;zinc | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H8O4.Zn/c2*1-4-3-6(10)7(5(2)9)8(11)12-4;/h2*3,7,10H,1H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGSESOUDGCDKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=CC(=C)OC1=O)O.CC(=O)C1C(=CC(=C)OC1=O)O.[Zn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O8Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32573-57-2 | |
| Record name | Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato-O3,O4)zinc | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032573572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato-O3,O4)zinc | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


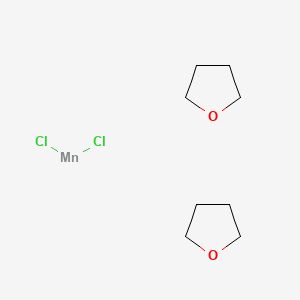
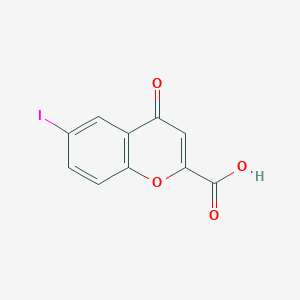
![2-((S)-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)-3,3-dimethylbutanoic acid](/img/structure/B1514235.png)
![Datp-alpha-S, [35S]](/img/structure/B1514247.png)
![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-pyridin-3-YL-acetic acid](/img/structure/B1514248.png)
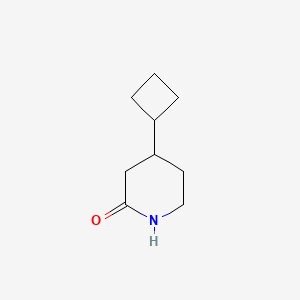
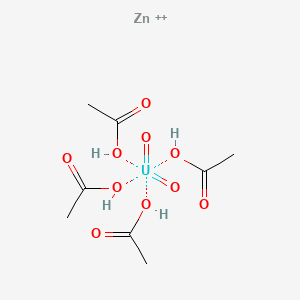
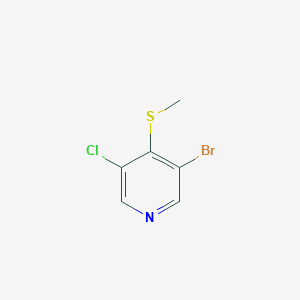
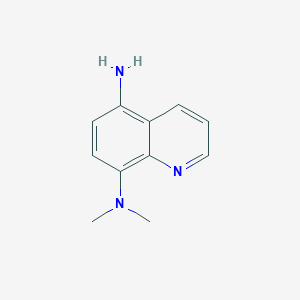
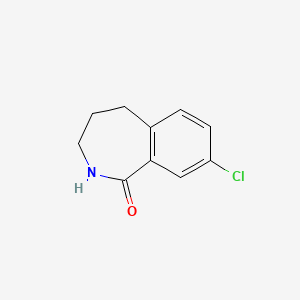

![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid](/img/structure/B1514310.png)
![4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride](/img/structure/B1514313.png)
